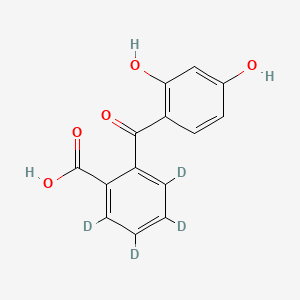

2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 is a deuterated derivative of 2’,4’-Dihydroxy-2-benzoylbenzoic Acid, a compound known for its role as a by-product of fluorescein . The molecular formula of 2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 is C14H6D4O5, and it has a molecular weight of 262.27 g/mol . This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 typically involves the deuteration of 2’,4’-Dihydroxy-2-benzoylbenzoic Acid. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms, often using deuterated reagents and solvents under specific reaction conditions .

Industrial Production Methods

The process would involve stringent control of reaction conditions to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols .

Applications De Recherche Scientifique

2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and metabolic stability, making it a valuable tool in studying isotope effects . The exact molecular targets and pathways depend on the specific application and context of the research .

Comparaison Avec Des Composés Similaires

Similar Compounds

2’,4’-Dihydroxy-2-benzoylbenzoic Acid: The non-deuterated form of the compound.

Fluorescein: A related compound used as a fluorescent tracer in various applications.

Eosin B: Another derivative of fluorescein used in histology and microscopy.

Uniqueness

2’,4’-Dihydroxy-2-benzoylbenzoic Acid-d4 is unique due to its deuterium content, which imparts distinct properties such as increased metabolic stability and altered reaction kinetics . These characteristics make it particularly useful in research applications where isotope effects are of interest .

Activité Biologique

2-(2,4-Dihydroxybenzoyl)benzoic Acid-d4, also known as Fluorescein Related Compound C, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C14H10O5

- Molecular Weight : 258.23 g/mol

- CAS Number : 2513-33-9

The compound is characterized by the presence of two hydroxyl groups and a benzoyl moiety, which contribute to its biochemical interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study on related polyphenolic compounds showed significant activity against various bacterial strains, including Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and inhibition of biofilm formation .

Antiplasmodial Activity

The compound's structural similarity to other polyphenolic acids suggests potential antimalarial properties. In vitro studies have demonstrated that derivatives of 2-(2,4-Dihydroxybenzoyl)benzoic Acid exhibit varying degrees of activity against Plasmodium falciparum. Notably, certain dimers derived from similar structures showed IC50 values around 4.5 μM, indicating effective inhibition of parasite growth .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. It appears to modulate inflammatory pathways by inhibiting the NF-κB signaling pathway, which plays a crucial role in the expression of pro-inflammatory cytokines .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Hydrogen Bonding : The hydroxyl groups facilitate hydrogen bonding with biological macromolecules.

- Electrostatic Interactions : The carboxylic acid group can engage in electrostatic interactions with protein targets.

- Lipophilicity : Enhanced lipophilicity improves cell membrane permeability, allowing better access to intracellular targets .

Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of various phenolic compounds highlighted the strong antibacterial activity of this compound against resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of common antibiotics, suggesting its potential as a novel antimicrobial agent.

Study 2: Antiplasmodial Activity

In another investigation focusing on antimalarial properties, derivatives were tested against chloroquine-resistant strains of Plasmodium falciparum. The results showed that while some compounds retained efficacy against resistant strains, others were less effective due to altered uptake mechanisms by the parasite .

Table 1: Biological Activities and IC50 Values

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | Antibacterial | <10 | |

| Dimeric Polyphenols | Antiplasmodial | 4.5 | |

| Related Phenolic Compounds | Anti-inflammatory | N/A |

| Mechanism | Description |

|---|---|

| Hydrogen Bonding | Facilitates interactions with proteins |

| Electrostatic Interactions | Engages with charged residues in target proteins |

| Lipophilicity | Enhances cellular uptake and bioavailability |

Propriétés

IUPAC Name |

2,3,4,5-tetradeuterio-6-(2,4-dihydroxybenzoyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O5/c15-8-5-6-11(12(16)7-8)13(17)9-3-1-2-4-10(9)14(18)19/h1-7,15-16H,(H,18,19)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEFFPFIBREPIX-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=C(C=C2)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)C2=C(C=C(C=C2)O)O)C(=O)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.